molecular formula C9H9Cl2NO B8471540 Ethyl 3,4-dichlorobenzimidate

Ethyl 3,4-dichlorobenzimidate

Cat. No. B8471540
M. Wt: 218.08 g/mol
InChI Key: RAJJKYHUXLAPLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3,4-dichlorobenzimidate is a useful research compound. Its molecular formula is C9H9Cl2NO and its molecular weight is 218.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 3,4-dichlorobenzimidate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 3,4-dichlorobenzimidate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Ethyl 3,4-dichlorobenzimidate

Molecular Formula

C9H9Cl2NO

Molecular Weight

218.08 g/mol

IUPAC Name

ethyl 3,4-dichlorobenzenecarboximidate

InChI

InChI=1S/C9H9Cl2NO/c1-2-13-9(12)6-3-4-7(10)8(11)5-6/h3-5,12H,2H2,1H3

InChI Key

RAJJKYHUXLAPLL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=N)C1=CC(=C(C=C1)Cl)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

3,4-Dichlorobenzamide (139 g.; 0.73 mole) suspended in 600 ml. of methylene chloride is added to 150 g. (0.8 mole) of triethyloxonium fluoroborate in 100 ml. of methylene chloride cooled in an ice-bath to 0° C. over a period of 10-15 min. At the end of the addition, the mixture is allowed to stir at room temperature overnight. The mixture is again cooled in an ice-bath and 141 g. of 50% potassium carbonate in water is added over 30 min. The mixture is stirred for 15 min., the methylene chloride layer separated and the solids washed with methylene chloride. The combined organic layer and washings are dried over sodium sulfate and concentrated in vacuo to a yellow oil which is treated with hexane. A small amount of solids are filtered and the filtrate concentrated to give, after drying in vacuo, 140 g. of the desired imino ether, m.p. 62°-64° C.
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